molecular formula C19H23ClN2O B2854240 2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-53-5

2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2854240
CAS No.: 1052076-53-5
M. Wt: 330.86
InChI Key: RHVRWHAPWXDITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride is a synthetic benzimidazole derivative with a hydrochloride salt modification. The compound features a benzimidazole core substituted with an isopropyl group at position 2 and a 3-phenoxypropyl chain at position 1. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Benzimidazole derivatives are widely studied for antimicrobial, antiviral, and antiparasitic activities due to their ability to interact with biological targets such as enzymes or DNA .

Properties

IUPAC Name

1-(3-phenoxypropyl)-2-propan-2-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-15(2)19-20-17-11-6-7-12-18(17)21(19)13-8-14-22-16-9-4-3-5-10-16;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVRWHAPWXDITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C18H21ClN2O
  • Molecular Weight : 316.8 g/mol
  • CAS Number : 1052076-62-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as an inhibitor in various biochemical pathways. The following sections detail specific areas of biological activity.

Antidiabetic Activity

Research indicates that compounds with a benzimidazole core can exhibit significant antidiabetic properties. A study involving a series of benzimidazole derivatives demonstrated their effectiveness as α-glucosidase inhibitors, which are crucial in managing postprandial blood glucose levels. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on the enzyme .

CompoundIC50 (µM)Mechanism of Action
15o2.09 ± 0.04Non-competitive inhibition
22d0.71 ± 0.02Allosteric site binding

These findings suggest that this compound may share similar mechanisms and could be explored further for its potential in diabetes management.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that certain benzimidazole compounds exhibit inhibitory activity against various bacterial strains, making them potential candidates for antibiotic development. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxic effects of benzimidazole derivatives on human cell lines indicated that many compounds exhibit low toxicity, making them suitable for therapeutic use. For instance, the compounds tested did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable safety profile .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound. The study emphasized structure-activity relationships (SAR), revealing that modifications to the phenoxy group significantly impact biological activity. Compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against target enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds (Table 1) and their key properties.

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name (Identifier) Core Structure Substituents Key Functional Groups Biological Activity
2-Isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride (Target) Benzimidazole Isopropyl, 3-phenoxypropyl, HCl Ether, amine salt Antimicrobial (inferred)
1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole (a) Bibenzimidazole Methyl, propyl Alkyl Unspecified (Pharmacopeial)
1-[(2′-Carboxy biphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole (b) Benzimidazole Carboxy biphenyl, methyl, propyl Carboxylic acid, alkyl Likely enzyme-targeting
4′-[(1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazol-3′-yl)methyl]biphenyl-2-carboxamide (c) Bibenzimidazole Methyl, propyl, carboxamide Amide, alkyl Potential receptor binding

Key Findings

Structural Differences and Solubility: The target compound’s 3-phenoxypropyl group introduces an ether linkage, which may improve lipophilicity and membrane permeability compared to the alkyl-substituted analogs (a, b, c) . The hydrochloride salt further enhances solubility relative to neutral analogs like (a) or (c). Compound (b) contains a carboxylic acid group, which confers pH-dependent solubility but may limit bioavailability in acidic environments .

The phenoxypropyl substituent likely enhances interaction with bacterial cell membranes, similar to other benzimidazoles with lipophilic side chains.

Synthetic Pathways: The target compound’s synthesis likely follows a route analogous to ’s protocol, involving nucleophilic substitution of a benzimidazole precursor with a substituted amine (e.g., 3-phenoxypropylamine) under heated conditions . This contrasts with compound (a)’s bibenzimidazole synthesis, which requires dimerization steps .

Research Implications and Limitations

  • Pharmacokinetic Gaps : While the hydrochloride salt of the target compound suggests improved solubility, detailed pharmacokinetic data (e.g., half-life, metabolic stability) are lacking in the provided evidence.
  • Activity Specificity : Compound (b)’s carboxylic acid group may target enzymes like angiotensin-converting enzyme (ACE), whereas the target compound’s ether-linked side chain implies a different mechanism, possibly membrane disruption in microbes .

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing 2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride?

The synthesis typically involves multi-step organic reactions, including alkylation of the benzimidazole core and subsequent introduction of the phenoxypropyl moiety. Key steps may include:

  • Alkylation : Reacting 1H-benzo[d]imidazole with 3-phenoxypropyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Isopropyl substitution : Introducing the isopropyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(OAc)₂ for cross-coupling .
  • Hydrochloride salt formation : Treating the free base with HCl in ethanol or diethyl ether under controlled pH .

Q. Critical parameters :

StepTemperature (°C)SolventReaction Time (h)Yield Optimization
Alkylation60–80DMF12–24Excess alkylating agent, inert atmosphere
Salt formation0–5 (ice bath)Ethanol1–2Slow HCl addition to prevent decomposition

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak at m/z corresponding to C₁₉H₂₁N₂O·HCl) .
  • Infrared Spectroscopy (IR) : Detection of N–H stretching (~3400 cm⁻¹) and C–N imidazole ring vibrations (~1600 cm⁻¹) .
  • Melting Point Analysis : To assess purity (sharp melting point within 1–2°C range) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues for hazardous waste disposal .

Advanced Research Questions

Q. How can computational chemistry methods optimize synthesis and predict biological interactions?

  • Density Functional Theory (DFT) : Calculate reaction energetics (e.g., transition states for alkylation steps) and optimize solvent effects using B3LYP/6-31G* basis sets .
  • Molecular Docking : Screen against biological targets (e.g., cytochrome P450 enzymes) to predict binding affinities and guide SAR studies .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates and reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
  • Meta-Analysis : Cross-reference structural analogs (e.g., benzimidazole derivatives with varying substituents) to identify trends in activity .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to minimize inter-lab variability .

Q. What strategies are effective for designing experiments to explore structure-activity relationships (SAR)?

  • Systematic Substituent Variation : Synthesize derivatives with modified phenoxy (e.g., electron-withdrawing groups) or isopropyl groups to assess effects on solubility and target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or NMR titration to identify critical hydrogen-bonding interactions with biological targets .
  • In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME to prioritize compounds for in vivo testing .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progression and impurity formation .
  • Green Chemistry Principles : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Flow Chemistry : Optimize continuous-flow reactors for high-temperature steps (e.g., alkylation) to enhance reproducibility .

Q. What are the limitations of current pharmacological data, and how can they be addressed?

  • Gaps in Target Identification : Use CRISPR-Cas9 gene editing to validate hypothesized targets (e.g., kinase inhibition) .
  • Lack of In Vivo Data : Conduct pharmacokinetic studies in rodent models to assess bioavailability and tissue distribution .
  • Off-Target Effects : Perform high-throughput selectivity screening against panels of receptors/enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.